molecular formula C9H18N2OS B13832980 Octanoyl thiourea CAS No. 42113-92-8

Octanoyl thiourea

Cat. No.: B13832980
CAS No.: 42113-92-8
M. Wt: 202.32 g/mol
InChI Key: DXZVIWFRNGADRH-UHFFFAOYSA-N
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Description

Octanoyl thiourea represents a significant class of 1-acyl-3-substituted thiourea derivatives characterized by the presence of an octanoyl group linked to the thiourea moiety. These compounds are recognized as versatile building blocks in medicinal chemistry and organic synthesis, with demonstrated biological activity across multiple research areas . Research indicates that 1-octanoyl-3-aryl thiourea derivatives exhibit promising antimicrobial properties , demonstrating activity against both Gram-positive bacteria (including Staphylococcus aureus and Micrococcus luteus ) and Gram-negative bacterial strains (including Escherichia coli and Enterobacter aerogens ) . These compounds also show significant antifungal activity against pathogenic fungal strains such as Aspergillus niger , A. flavus , and Fusarium solani . Beyond antimicrobial applications, octanoyl thiourea derivatives have displayed enzyme inhibition potential , particularly against α-amylase and butyrylcholinesterase, suggesting relevance for metabolic and neurological disorder research . Additional studies confirm that N-acyl thiourea derivatives exhibit antioxidant capacity in DPPH radical scavenging assays, with some compounds demonstrating approximately 43% antioxidant activity . The synthesis of these compounds is typically achieved through solvent-free methods or reactions in anhydrous acetone, involving the reaction of pre-formed octanoyl isothiocyanate with various substituted anilines or heterocyclic amines . The resulting compounds serve as valuable intermediates for synthesizing heterocyclic compounds and have applications in coordination chemistry as ligands for metal complexes . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

42113-92-8

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N-carbamothioyloctanamide

InChI

InChI=1S/C9H18N2OS/c1-2-3-4-5-6-7-8(12)11-9(10)13/h2-7H2,1H3,(H3,10,11,12,13)

InChI Key

DXZVIWFRNGADRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoyl thiourea typically involves the reaction of octanoyl chloride with potassium thiocyanate to form octanoyl isothiocyanate. This intermediate is then reacted with various substituted anilines to produce octanoyl thiourea derivatives. The reaction is usually carried out by stirring the reactants at temperatures between 60-65°C .

Industrial Production Methods

Industrial production of octanoyl thiourea follows similar synthetic routes but on a larger scale. The process involves the preparation of octanoyl isothiocyanate in high yield and purity, followed by its reaction with aniline derivatives under controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Octanoyl thiourea undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the sulfur atom in the thiourea moiety.

    Reduction: Reduction reactions can affect the carbonyl group in the octanoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with octanoyl thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Scientific Research Applications

Biological Activity

  • Antimicrobial Properties: Octanoyl thiourea derivatives have demonstrated in vitro antifungal activity against various strains, including Aspergillus niger, A. flavus, and Fusarium solani. They also exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, and Gram-negative bacteria like Escherichia coli and Enterobacter aerogens .
  • Enzyme Inhibition: These compounds have shown potential as inhibitors of enzymes such as α-amylase and butyrylcholinesterase .
  • Antitumor Activity: Thiourea derivatives exhibit a wide variety of biological activities such as antitumor .
  • Other Activities: Thioureas have demonstrated herbicidal, insecticidal, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Chemical Synthesis

  • Heterocycle Precursors: Octanoyl thioureas are valuable precursors in synthesizing a wide variety of heterocycles, which are crucial in developing new pharmaceuticals and materials .
  • Organocatalysis: Thiourea derivatives act as organocatalysts in various reactions, facilitating chemical transformations .

Materials Science

  • Metal-Independent Hydroxyl Radical Production: Octanoyl thiourea can produce hydroxyl radicals in the presence of hydrogen peroxide via a metal-independent pathway, which has implications for biochemical, environmental, and medical studies .

Data Table: Biological Activities of Octanoyl Thiourea Derivatives

ActivityMicroorganism/EnzymeResult
AntifungalAspergillus nigerModerate to excellent activity observed in vitro
A. flavusModerate to excellent activity observed in vitro
Fusarium solaniModerate to excellent activity observed in vitro
AntibacterialStaphylococcus aureusSignificant inhibition observed against Gram-positive cocci
Micrococcus luteusSignificant inhibition observed against Gram-positive cocci
Escherichia coliActivity observed against Gram-negative bacterial strains
Enterobacter aerogensActivity observed against Gram-negative bacterial strains
Enzyme Inhibitionα-amylaseModerate to excellent activity observed
ButyrylcholinesteraseModerate to excellent activity observed
DNA interactionCyclic voltammetry and UV-VisThe drug-DNA binding constants are found to be in the order, KTU3 9.04 Ã 106 M-1 > KTU4 8.57 Ã 106 M-1 > KTU2 6.05 Ã 106 M-1 > KTU1 1.16 Ã 106 M-1

Case Studies

  • Solvent-Free Synthesis of Octanoyl Thioureas: A study reported a solvent-free synthesis of octanoyl-linked aryl thioureas. Octanoyl isothiocyanate was reacted with substituted anilines to yield the title compounds, which were then evaluated for their antibacterial, antifungal, antioxidant, and enzyme inhibitory activities .
  • Thiourea derivatives as Anti-Cancer agents: Four new nitrosubstituted acylthioureas have been synthesized and characterized. As a preliminary investigation of the anti-cancer potencies of the said compounds, DNA interaction studies have been carried out using cyclic voltammetry and UV-vis spectroscopy along with verification from computational studies .
  • Metal-Independent Hydroxyl Radical Production: Research has demonstrated that thiourea and its derivatives can produce hydroxyl radicals (- OH) in the presence of hydrogen peroxide (H2O2) through a metal-independent pathway. This finding is significant because thiourea was previously known as an - OH scavenger .

Mechanism of Action

The mechanism of action of octanoyl thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, while the octanoyl group can interact with hydrophobic regions of target molecules. These interactions can inhibit enzyme activity, disrupt microbial cell walls, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives are diverse, with structural modifications influencing their chemical, biological, and material properties. Below is a detailed comparison of octanoyl thiourea with analogous compounds:

Structural and Functional Comparisons

Compound Key Structural Features Applications Key Findings
Octanoyl thiourea C8 alkyl chain + aryl-substituted thiourea Antimicrobial, antifungal, antioxidant Exhibits MIC values of 4–16 µg/mL against Candida spp. and Gram-positive bacteria .
1-Naphthylthiourea (ANTU) Naphthyl group + thiourea Rodenticide Highly toxic due to inhibition of mitochondrial respiration; LD50 = 1–2 mg/kg (rats) .
Potassium Thiourea Chloride (PTC) Thiourea + KCl coordination Nonlinear optics (NLO) materials High SHG efficiency (1.5× KDP) due to noncentrosymmetric crystal packing .
Bis(thiourea) Barium Nitrate (BTBN) Two thiourea units + Ba²⁺/NO₃⁻ Optical engineering Grown as large crystals (16×12×4 mm) with high thermal stability (up to 220°C) .

Physicochemical Properties

Property Octanoyl Thiourea Phenylthiourea BTBN
Molecular Weight (g/mol) ~250–300 (varies) 152.2 451.9
Lipophilicity (LogP) ~3.5–4.0 1.2 Insoluble in water
Thermal Stability Stable up to 150°C Decomposes at 170°C Stable up to 220°C

Material Science

Thiourea-based complexes like BTBN and PTC are prioritized for NLO applications due to their high optical nonlinearity. In contrast, octanoyl thiourea’s lipophilicity limits its use in optics but enhances its suitability for drug delivery and antimicrobial coatings .

Biomedical Research

  • Antioxidant Activity: Octanoyl thiourea derivatives show DPPH radical scavenging activity (IC50 = 12–18 µM), outperforming ascorbic acid (IC50 = 25 µM) in some assays .
  • Synergistic Effects: Combining octanoyl thiourea with commercial antibiotics (e.g., ciprofloxacin) reduces bacterial resistance development .

Limitations

  • Synthesis Challenges: Requires strict anhydrous conditions to prevent hydrolysis of octanoyl chloride, a precursor .
  • Solubility: Limited aqueous solubility necessitates formulation with surfactants or cyclodextrins for in vivo use .

Biological Activity

Octanoyl thiourea is a derivative of thiourea that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is synthesized through the reaction of octanoyl chloride with potassium thiocyanate, leading to the formation of octanoyl isothiocyanate, which can further react with various amines to produce a library of thiourea derivatives. The biological activity of these compounds has been extensively studied, demonstrating significant potential in antifungal, antibacterial, antioxidant, and anticancer applications.

Synthesis

The synthesis of octanoyl thiourea derivatives typically involves a solvent-free method that enhances yield and purity. The process can be summarized as follows:

  • Preparation of Octanoyl Isothiocyanate : React potassium thiocyanate with octanoyl chloride.
  • Formation of Thiourea Derivatives : Treat the isothiocyanate with substituted anilines under controlled temperature (60-65°C) to yield various octanoyl thiourea derivatives.

The reaction conditions and yields for some derivatives are outlined in Table 1.

Compound Yield (%) Melting Point (°C)
3a91195
3b85190
3c88192

Antifungal Activity

Research has shown that octanoyl thiourea derivatives exhibit strong antifungal properties against various pathogenic fungi, including Aspergillus niger, A. flavus, and Fusarium solani. In vitro studies revealed significant inhibition rates, suggesting their potential as antifungal agents in agricultural applications .

Antibacterial Activity

The antibacterial efficacy of octanoyl thiourea derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Gram-positive bacteria : Compounds demonstrated substantial inhibition against Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative bacteria : Effective against Escherichia coli and Enterobacter aerogenes, indicating broad-spectrum antibacterial potential .

The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 2.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Micrococcus luteus20
Escherichia coli25
Enterobacter aerogenes30

Antioxidant Activity

Octanoyl thiourea derivatives have also been assessed for their antioxidant capabilities. The DPPH assay results indicated that several compounds possess significant free radical scavenging activity, with IC50 values ranging from 45 µg/mL to 52 µg/mL . This suggests their utility in preventing oxidative stress-related damage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of octanoyl thiourea derivatives. They have shown promising results against various cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. Notably:

  • Compounds targeting pancreatic and breast cancer cells exhibited IC50 values between 3 to 14 µM.
  • Specific derivatives demonstrated efficacy in inhibiting pathways related to angiogenesis and cancer cell signaling .

Case Studies

  • Antifungal Efficacy in Crop Protection : A study evaluated the performance of octanoyl thiourea derivatives in agricultural settings, demonstrating their effectiveness against fungal pathogens affecting crops. The results supported their use as eco-friendly alternatives to conventional fungicides .
  • Pharmacological Assessment on CNS Activity : Behavioral tests on animal models indicated that certain octanoyl thiourea derivatives might interact with serotonergic systems, suggesting potential applications in neuropharmacology .

Q & A

Q. What are the standard synthetic protocols for octanoyl thiourea, and how do reaction conditions influence yield?

Octanoyl thiourea is typically synthesized via acyl substitution reactions between octanoyl chloride and thiourea derivatives. Solvent-free methods under mild temperatures (40–60°C) are preferred to minimize side products . Key variables include stoichiometric ratios (e.g., 1:1.2 molar ratio of octanoyl chloride to thiourea), reaction time (4–6 hours), and purification via recrystallization using ethanol/water mixtures. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing octanoyl thiourea?

Core techniques include:

  • IR spectroscopy : Identification of ν(N–H) (~3179 cm⁻¹), ν(C=O) (~1708 cm⁻¹), and ν(C=S) (~1190 cm⁻¹) bands .
  • Elemental analysis : Confirmation of C, H, N, and S content (e.g., deviations <0.4% indicate purity) .
  • ¹H/¹³C NMR : Assignments for alkyl chains (δ 0.8–2.5 ppm for CH₃/CH₂) and thiourea protons (δ 7.5–9.5 ppm) .

Q. What in vitro assays are used to evaluate the biological activity of octanoyl thiourea derivatives?

Common assays include:

  • Antimicrobial screening : Broth microdilution against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values compared to reference drugs .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations normalized to controls .

Advanced Research Questions

Q. How can contradictory data on thiourea derivatives’ bioactivity be systematically addressed?

Discrepancies often arise from structural variations (e.g., aryl vs. acyl substituents) or assay conditions (e.g., serum concentration in cell cultures). Mitigation strategies:

  • Meta-analysis : Pool data from studies using consistent protocols (e.g., ISO 20776-1 for antimicrobial testing) .
  • Structure-activity relationship (SAR) modeling : Quantum mechanical calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity .

Q. What experimental designs improve reproducibility in octanoyl thiourea research?

Key considerations:

  • Control groups : Include positive (e.g., cisplatin for cytotoxicity) and negative (solvent-only) controls .
  • Statistical power : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons; ensure n ≥ 3 replicates .
  • Blinding : Randomize sample labeling in bioactivity assays to minimize observer bias .

Q. How can computational methods enhance the study of octanoyl thiourea’s mechanism of action?

  • Molecular docking : Simulate interactions with target proteins (e.g., Bcl-2 for apoptosis studies) using AutoDock Vina .
  • MD simulations : Analyze stability of thiourea-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Q. What are the challenges in quantifying octanoyl thiourea in complex matrices (e.g., biological fluids)?

Analytical hurdles include matrix interference and low analyte concentration. Solutions:

  • Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate thiourea derivatives .
  • HPLC-MS/MS : Use multiple reaction monitoring (MRM) for selective quantification (LOQ ≤10 ng/mL) .

Methodological Frameworks

How to formulate hypothesis-driven research questions for novel octanoyl thiourea applications?

Apply the FINER criteria :

  • Feasible : Align with available resources (e.g., lab equipment for synthesis).
  • Novel : Address gaps (e.g., unexplored anti-parasitic activity ).
  • Ethical : Prioritize in silico/in vitro models before animal testing .

Q. What statistical approaches are optimal for dose-response studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism).
  • EC₅₀/IC₅₀ calculations : Report 95% confidence intervals to assess precision .

Emerging Research Directions

Q. Can octanoyl thiourea derivatives act as dual-targeting agents in multifactorial diseases?

Preliminary evidence suggests synergy between anti-cancer and antimicrobial effects, but rigorous validation requires:

  • Transcriptomic profiling : RNA-seq to identify pathways modulated by dual activity .
  • In vivo models : Xenograft studies with pharmacokinetic monitoring (e.g., AUC₀–₂₄) .

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